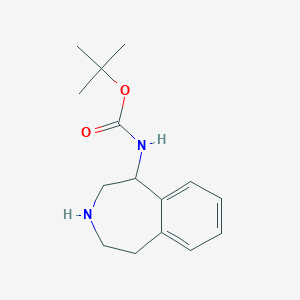

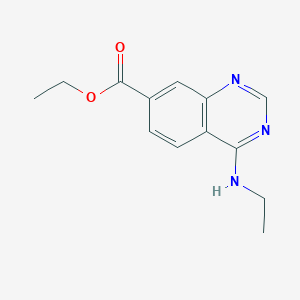

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds characterized by a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of pyrazoles is interesting mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be influenced by their substituent groups. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Tautomerism and Basicity

Research into the tautomerism of heteroaromatic compounds, including pyrazoles, highlights the importance of understanding the balance between hydroxy and oxo forms in various media. This knowledge is crucial for the design of compounds with specific electronic and structural properties for scientific applications. Spectroscopic and basicity evidence sheds light on the behavior of pyrazole compounds, indicating their potential for diverse applications in materials science and pharmaceutical chemistry (Katritzky & Maine, 1964).

Chemical Synthesis and Reactions

The preparation and reactions of pyrazole derivatives reveal their versatility in synthetic chemistry. For instance, the nitrosation of pyrazole oximes leads to the formation of various products, including tetramethyl-pyrazole dioxides and isoxazoline derivatives. This demonstrates the pyrazole ring's reactivity and its potential for creating compounds with a wide range of chemical properties for use in synthesis and drug development (Hansen & Novak, 1994).

Structural Characterization and Analysis

Studies on square planar Pd(II) complexes of substituted pyrazoles have provided insights into the structural characteristics of these compounds. The discovery of helically twisted synthetic organic molecules and their complexes opens up new avenues for the design of molecular materials with unique optical and electronic properties. Such findings are vital for the development of novel materials with specific functionalities (Drew et al., 2007).

Biological Activity and Drug Design

The exploration of pyrazole derivatives for their antibacterial and DNA photocleavage activity underscores their potential in medicinal chemistry. By synthesizing and characterizing these compounds, researchers can identify pharmacophores for the development of new drugs. The identification of compounds with significant inhibitory potential against bacterial strains and DNA photocleavage ability highlights the importance of pyrazoles in the search for new therapeutic agents (Sharma et al., 2020).

Orientations Futures

Given the versatility of pyrazoles in organic synthesis and medicinal chemistry, future research will likely continue to explore new synthetic methods, novel reactants, and innovative reaction types . Additionally, the development of pyrazole derivatives with improved biological activities is a promising area of study .

Propriétés

IUPAC Name |

1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-7(11(12)13)8(10(2)9-5)15-6-3-14-4-6/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZOUWJBSNURNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])OC2COC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)

![2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2648137.png)

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)

![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)